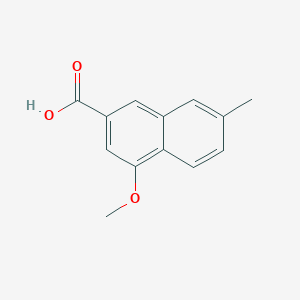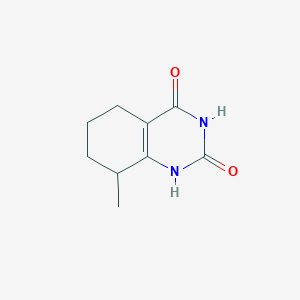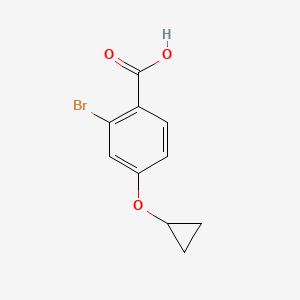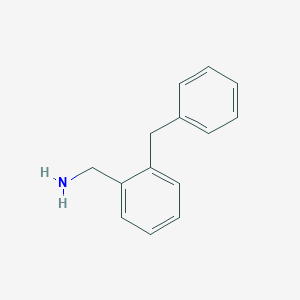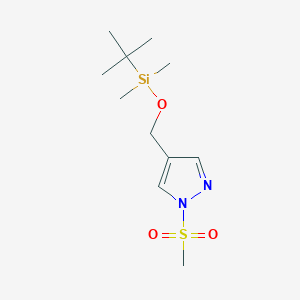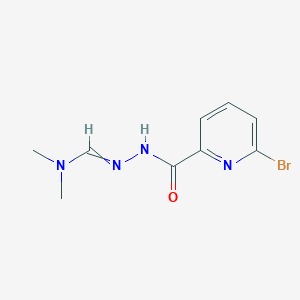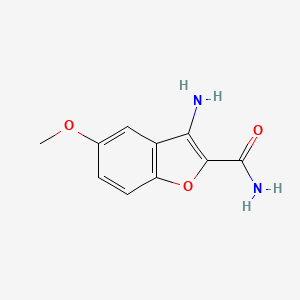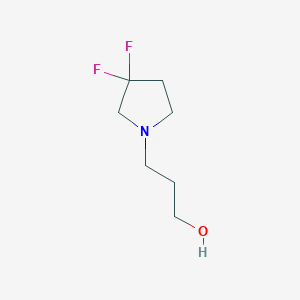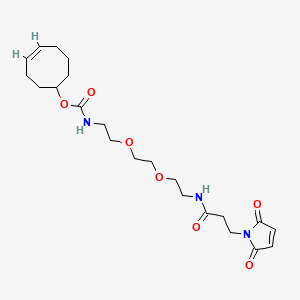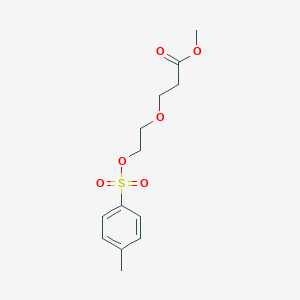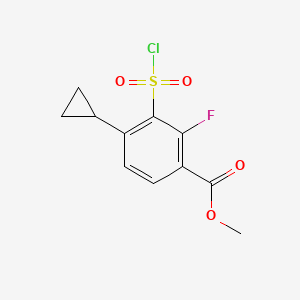
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a chlorosulfonyl group attached to a benzoate structure, which also includes a cyclopropyl and a fluorine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate typically involves the chlorosulfonylation of a suitable benzoate precursor. One common method involves the reaction of 3-(cyclopropyl)-4-fluorobenzoic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Oxidative cleavage of the cyclopropyl ring can be achieved using strong oxidizing agents, resulting in the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide, and mild bases such as triethylamine are added to neutralize the by-products.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol are used under anhydrous conditions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are employed.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: Sulfonamide derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into various substrates. It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.
Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic attack by various biological molecules, leading to the formation of covalent bonds. The compound can modify proteins by reacting with amino acid residues such as lysine or cysteine, thereby altering their function. This reactivity makes it a valuable tool for studying protein interactions and enzyme mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorosulfonyl isocyanate: A versatile reagent in organic synthesis with similar reactivity due to the presence of the chlorosulfonyl group.
6-Chlorosulfonylbenzoxazolin-2-ones: Compounds with similar sulfonylation reactions and applications in medicinal chemistry.
Uniqueness
Methyl 3-(chlorosulfonyl)-4-cyclopropyl-2-fluorobenzoate is unique due to the presence of the cyclopropyl and fluorine substituents, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent for specific synthetic applications.
Eigenschaften
Molekularformel |
C11H10ClFO4S |
|---|---|
Molekulargewicht |
292.71 g/mol |
IUPAC-Name |
methyl 3-chlorosulfonyl-4-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H10ClFO4S/c1-17-11(14)8-5-4-7(6-2-3-6)10(9(8)13)18(12,15)16/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
GVRJWOVJHSVHHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C=C1)C2CC2)S(=O)(=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


